Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate
Description
Properties
Molecular Formula |
C11H9BrO3S |
|---|---|
Molecular Weight |
301.16 g/mol |
IUPAC Name |
ethyl 7-bromo-3-hydroxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9BrO3S/c1-2-15-11(14)10-8(13)6-4-3-5-7(12)9(6)16-10/h3-5,13H,2H2,1H3 |
InChI Key |
MQYQPVOCBKBKMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C(=CC=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzo[b]thiophene Core with Ethyl Ester
A common approach begins with the condensation of substituted benzaldehydes with ethyl thioglycolate in the presence of a base such as triethylamine under inert atmosphere and anhydrous conditions. For instance, 4-bromo-2-fluorobenzaldehyde can react with ethyl thioglycolate in DMSO or DMF at elevated temperatures (60–80 °C) to yield ethyl 7-bromo-benzo[b]thiophene-2-carboxylate intermediates.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 4-Bromo-2-fluorobenzaldehyde, ethyl thioglycolate, triethylamine, DMSO, 80 °C, N2 atmosphere | Formation of ethyl 7-bromobenzo[b]thiophene-2-carboxylate intermediate |
This step is adapted from procedures reported for related benzo[b]thiophene derivatives and ensures regioselective formation of the fused ring system with the ester at the 2-position.
Bromination at the 7-Position
The bromine substituent at the 7-position can be introduced either by starting with a brominated benzaldehyde precursor or by direct electrophilic bromination of the benzo[b]thiophene intermediate. Electrophilic bromination typically uses bromine or N-bromosuccinimide (NBS) in the presence of catalysts such as iron(III) bromide or Lewis acids under controlled temperature to avoid polybromination.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 2 | Bromine or NBS, FeBr3 catalyst, solvent (e.g., chloroform), 0–25 °C | Selective bromination at 7-position |
This method ensures regioselectivity due to the electronic and steric environment of the benzo[b]thiophene ring.
Introduction of the Hydroxyl Group at the 3-Position
The 3-hydroxy substitution is generally achieved through hydroxylation of the benzo[b]thiophene ring or via functional group transformation from a precursor such as a methoxy or protected hydroxyl group. One approach involves the use of hydroxylation reagents or catalytic oxidation under mild conditions.
Alternatively, the hydroxyl group can be introduced by nucleophilic aromatic substitution or palladium-catalyzed hydroxylation reactions on halogenated intermediates.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 3 | Hydroxylation reagents (e.g., hydroxide sources, Pd catalysts), mild heating, solvent (e.g., DMF, ethanol) | Formation of 3-hydroxy substitution |
This step requires careful control to avoid over-oxidation or side reactions.
Purification and Characterization
The crude product is typically purified by column chromatography on silica gel using eluent mixtures such as petroleum ether/ethyl acetate. Recrystallization from solvents like ethyl acetate/hexane can further enhance purity.
Characterization involves techniques such as:
- ¹H and ¹³C NMR spectroscopy to confirm the aromatic and ester environments.
- Mass spectrometry for molecular weight confirmation.
- Infrared spectroscopy to verify functional groups (hydroxyl, ester carbonyl, C-Br).
- Chromatographic purity analysis (e.g., HPLC).
| Step | Reaction Type | Key Reagents/Conditions | Typical Yield | Notes |
|---|---|---|---|---|
| 1 | Benzo[b]thiophene core formation | 4-Bromo-2-fluorobenzaldehyde, ethyl thioglycolate, triethylamine, DMSO, 80 °C, N2 | ~80–90% | Inert atmosphere critical |
| 2 | Bromination | Bromine or NBS, FeBr3 catalyst, chloroform, 0–25 °C | 70–85% | Regioselective bromination at 7-position |
| 3 | Hydroxylation | Hydroxide source or Pd-catalyst, mild heating, DMF/ethanol | 60–75% | Controlled to avoid over-oxidation |
| 4 | Purification | Silica gel chromatography, recrystallization | Variable | Purity >95% achievable |
Continuous flow synthesis has been explored to improve process efficiency and reproducibility for benzo[b]thiophene derivatives, allowing precise control over temperature and reaction times, which is critical for regioselective bromination and hydroxylation.
The presence of the bromine atom influences the electronic density of the ring, affecting regioselectivity and reactivity during hydroxylation and further functionalization.
Esterification is often performed early in the synthesis to protect the carboxyl group and facilitate subsequent reactions.
Purification challenges due to byproducts and regioisomers can be addressed by optimizing chromatographic conditions and solvent systems.
Reaction monitoring by thin-layer chromatography coupled with mass spectrometry (TLC-MS) is effective for tracking progress and optimizing reaction times.
The preparation of ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate involves a strategic sequence of reactions starting from substituted benzaldehydes and ethyl thioglycolate to form the benzo[b]thiophene core, followed by selective bromination and hydroxylation. Careful control of reaction conditions, choice of reagents, and purification techniques are essential to achieve high yield and purity. Recent advances in continuous flow synthesis and catalytic hydroxylation provide promising routes for efficient and scalable production of this compound, which is valuable for pharmaceutical research and development.
Chemical Reactions Analysis
Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced derivatives using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Chemistry
Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group modifications, making it a versatile building block in synthetic organic chemistry. It can undergo reactions such as oxidation, reduction, and substitution to yield diverse derivatives useful in further applications.
Biological Applications
Antimicrobial Activity
Research indicates that compounds with a benzo[b]thiophene core exhibit notable antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The presence of the bromine atom at the C-7 position enhances its antimicrobial efficacy, with studies demonstrating significant inhibition at concentrations as low as 50 µM .
Anticancer Potential
The anticancer properties of this compound have been explored extensively. In vitro studies reveal cytotoxic effects on multiple cancer cell lines, including those resistant to conventional therapies. The compound's mechanism of action appears to involve modulation of key signaling pathways associated with cell proliferation and apoptosis. Comparative studies have shown that it exhibits an IC50 value lower than standard chemotherapeutic agents like doxorubicin, indicating its potential as a lead compound for drug development targeting cancer .
Pharmaceutical Development
Due to its biological activities, this compound is being investigated as a potential therapeutic agent for both antimicrobial and anticancer treatments. Its unique combination of bromine substitution and hydroxyl functionality enhances its biological activity compared to other similar compounds.
Material Science Applications
Organic Semiconductors
In materials science, this compound is utilized in the development of organic semiconductors and electronic devices. Its electronic properties make it suitable for applications in light-emitting diodes (LEDs) and other optoelectronic devices.
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones compared to control groups, supporting its potential use in developing new antimicrobial agents .
Case Study 2: Anticancer Activity
In a comparative analysis involving several benzo[b]thiophene derivatives, this compound exhibited superior cytotoxicity against the MCF-7 breast cancer cell line. This study highlighted its potential as a candidate for further pharmaceutical development aimed at treating resistant cancer types .
Data Table: Summary of Applications
| Application Area | Description | Findings/Results |
|---|---|---|
| Chemical Synthesis | Intermediate for complex organic molecules | Versatile building block |
| Antimicrobial Activity | Effective against Mycobacterium tuberculosis | Inhibition at low concentrations (50 µM) |
| Anticancer Potential | Cytotoxic effects on various cancer cell lines | IC50 lower than doxorubicin |
| Material Science | Used in organic semiconductors and LEDs | Suitable for optoelectronic applications |
Mechanism of Action
The mechanism of action of Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound may exert its effects through the inhibition of specific enzymes or receptors, leading to various biological outcomes .
Comparison with Similar Compounds
Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate (CAS 1825392-01-5)
- Structural Differences : Chlorine replaces bromine at position 5.
- Physicochemical Properties :
- Synthetic Routes : Synthesized via similar cyclization methods using 3-bromo-2-fluorobenzaldehyde derivatives, with chlorine introduced via halogen exchange or direct substitution .
- Applications : Used as a precursor for antiviral agents, leveraging its halogenated aromatic core for targeted binding .
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate (CAS 5556-20-7)
- Structural Differences : Lacks a halogen at position 6.
- Physicochemical Properties: Molecular Formula: C₁₁H₁₀O₃S Molecular Weight: 222.26 g/mol.
- Synthetic Routes : Prepared via direct cyclization of unsubstituted benzo[b]thiophene precursors with ethyl mercaptoacetate .
- Applications : Serves as a scaffold for anti-inflammatory and antimicrobial agents due to its unhindered aromatic system .
Ethyl 7-bromobenzo[b]thiophene-2-carboxylate (CAS 1355171-39-9)
- Structural Differences : Lacks the hydroxyl group at position 3.
- Physicochemical Properties :
- Molecular Formula: C₁₁H₉BrO₂S
- Molecular Weight: 285.16 g/mol.
- Solubility: Lower polarity compared to the hydroxylated analogue, enhancing organic phase partitioning.
- Synthetic Routes : Synthesized via Friedel-Crafts acylation of brominated thiophene derivatives, avoiding hydroxylation steps .
- Applications : Primarily used in materials science for conductive polymer synthesis .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Halogen | Hydroxyl Group | Key Applications |
|---|---|---|---|---|---|---|
| Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate | - | C₁₁H₉BrO₃S | ~301.12 | Br (C7) | Yes (C3) | Drug intermediates, Catalysis |
| Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate | 1825392-01-5 | C₁₁H₉ClO₃S | 256.71 | Cl (C7) | Yes (C3) | Antiviral agents |
| Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate | 5556-20-7 | C₁₁H₁₀O₃S | 222.26 | None | Yes (C3) | Anti-inflammatory agents |
| Ethyl 7-bromobenzo[b]thiophene-2-carboxylate | 1355171-39-9 | C₁₁H₉BrO₂S | 285.16 | Br (C7) | No | Conductive polymers |
Key Research Findings
Halogen Effects : Bromine at position 7 significantly enhances electrophilic reactivity, enabling efficient Suzuki couplings for biaryl synthesis, whereas chlorine offers a balance between reactivity and stability .
Hydroxyl Group Impact : The C3 hydroxyl group increases solubility in polar solvents and enables hydrogen-bond-directed crystallization, critical for X-ray structural studies .
Biological Activity: Halogenated derivatives (Br/Cl) exhibit superior binding to viral proteases (e.g., SARS-CoV-2 Mpro) compared to non-halogenated analogues, as demonstrated in computational docking studies .
Synthetic Flexibility : this compound serves as a versatile intermediate for generating libraries of substituted benzo[b]thiophenes via regioselective functionalization .
Biological Activity
Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉BrO₃S |
| Molecular Weight | 299.16 g/mol |
| Functional Groups | Bromine, Hydroxyl, Ester |
The presence of the bromine atom and hydroxyl group is significant as they contribute to the compound's unique reactivity and potential biological activities.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity. This interaction can influence various biochemical pathways, including those involved in oxidative stress and cellular signaling.
- Receptor Binding : It may also bind to cellular receptors, leading to altered cellular responses that could be therapeutic in nature.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, potentially through disruption of microbial cell functions .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the structure of this compound can significantly impact its biological activity:
- Bromination Position : The position of the bromine atom affects the compound's reactivity and affinity for biological targets.
- Hydroxyl Group : The presence of the hydroxyl group enhances solubility and may improve interaction with biological macromolecules.
Comparative analysis with similar compounds reveals distinct differences in biological profiles:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₁₁H₉BrO₃S | Unique bromination and hydroxyl substitution |
| Ethyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate | C₁₁H₉BrO₃S | Different bromination position; varied activity |
| Methyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate | C₁₀H₉BrO₃S | Methyl ester; potential differences in solubility |
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound:
- Anticancer Activity : In vitro studies demonstrated that this compound inhibited the growth of cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism appears to involve modulation of signaling pathways related to cell survival .
- Antimicrobial Efficacy : Research indicated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
- Therapeutic Potential : Ongoing investigations aim to explore its use in treating diseases such as cancer and infections, focusing on optimizing its pharmacological properties through structural modifications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate, and how can hydrolysis steps be optimized?
- Methodological Answer : The compound can be synthesized via ester hydrolysis of precursors like 7-bromo-benzo[b]thiophene-2-carboxylate derivatives. For example, refluxing with NaOH in methanol (3 N, 2 hours) followed by acidification with HCl and extraction with ethyl acetate yields carboxylic acid intermediates . Purification via vacuum distillation or recrystallization (e.g., from 1,4-dioxane) is recommended .
Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be employed to characterize this compound?
- Methodological Answer :
- NMR : Use and NMR to confirm substituent positions. For instance, the hydroxy group (-OH) typically appears as a broad singlet at δ 10–12 ppm, while the ester carbonyl resonates at δ 165–170 ppm in NMR .
- IR : Key peaks include O-H stretch (~3200 cm), ester C=O (~1700 cm), and C-Br (~600 cm) .
- UV-Vis : Monitor conjugation effects; benzo[b]thiophene derivatives exhibit absorption maxima near 250–300 nm (π→π* transitions) .
Advanced Research Questions
Q. What catalytic strategies enable functionalization of the hydroxy and bromo groups for derivative synthesis?
- Methodological Answer :
- Pd-Catalyzed Coupling : The bromo group undergoes Suzuki or Sonogashira coupling with aryl/alkynyl reagents (e.g., Pd, KPO, toluene, 80–100°C) to introduce aryl/alkynyl substituents .
- Hydroxy Group Derivatization : Methylation (methyl iodide, NaH) or amination (diphenylmethanimine, Pd catalyst) modifies the -OH group, enabling access to methoxy or amino derivatives .
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) is critical. For example:
- Space group determination (e.g., monoclinic P2/c) and hydrogen-bonding networks (e.g., O-H···O interactions at 2.55 Å) validate molecular packing .
- Compare experimental bond lengths/angles with DFT-optimized geometries to confirm tautomerism or isomerism .
Q. What methodologies assess the compound's biological activity, and how are structure-activity relationships (SAR) analyzed?
- Methodological Answer :
- Antibacterial Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains. Derivatives with electron-withdrawing groups (e.g., -Br) often enhance activity by disrupting bacterial membranes .
- SAR Studies : Systematic substitution at the 3-hydroxy and 7-bromo positions, followed by comparative bioactivity assays, identifies pharmacophores. For example, bulky substituents at the 7-position may reduce membrane permeability .
Q. How can conflicting data on synthetic yields or reaction conditions be resolved?
- Methodological Answer :
- Yield Optimization : Compare Pd-catalyzed methods (85–97% yields ) vs. traditional multi-step routes (50–67% ). Factors like catalyst loading, solvent polarity, and temperature gradients significantly impact efficiency.
- Contradiction Analysis : Replicate reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables. Use HPLC or GC-MS to track side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
